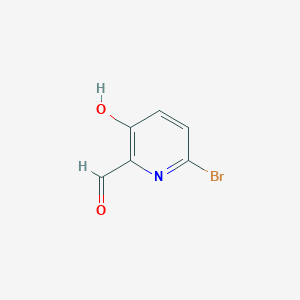
4-((Cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopentylamino group, an ethylpyrrolidinyl group, and a benzenesulfonamide moiety, which contribute to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amination Reactions:
Sulfonamide Formation: The reaction of sulfonyl chlorides with amines to form the benzenesulfonamide moiety.
Pyrrolidine Derivatization: The incorporation of the ethylpyrrolidinyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes can be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-((Cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-((Cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((Cyclohexylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide
- 4-((Cyclopropylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide
- 4-((Cyclobutylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide
Uniqueness
4-((Cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H29N3O2S |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
4-[(cyclopentylamino)methyl]-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H29N3O2S/c1-2-21-12-11-17(14-21)20-24(22,23)18-9-7-15(8-10-18)13-19-16-5-3-4-6-16/h7-10,16-17,19-20H,2-6,11-14H2,1H3 |
Clave InChI |
HDDYBPBBORAKQQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide](/img/structure/B13084610.png)
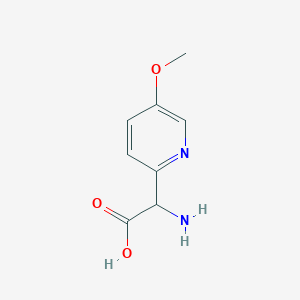
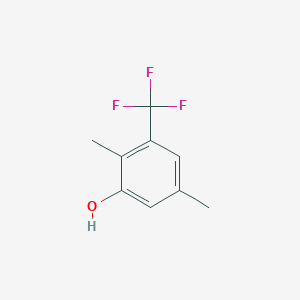
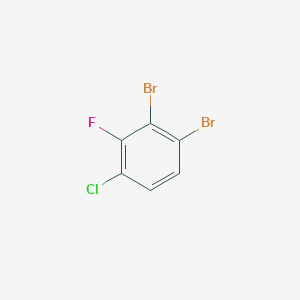
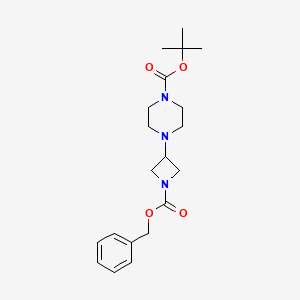
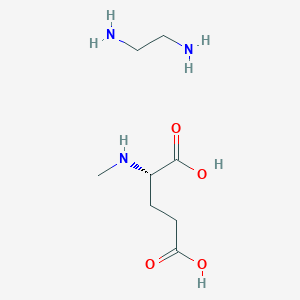
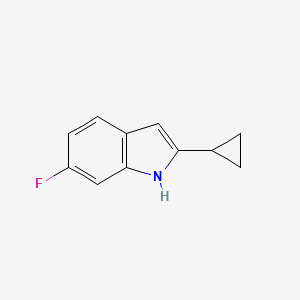
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)


![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)
